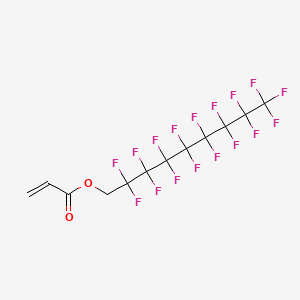

1H,1H-Perfluorononyl acrylate

Descripción general

Descripción

1H,1H-Perfluorononyl acrylate is a fluorinated acrylate monomer. It is known for its unique properties, such as high thermal stability, chemical resistance, and hydrophobicity. These characteristics make it valuable in various industrial applications, including coatings, adhesives, and surface treatments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H-Perfluorononyl acrylate typically involves the reaction of heptadecafluorononanol with acryloyl chloride in the presence of a base, such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired monomer.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The monomer is then subjected to rigorous quality control measures to ensure its purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

1H,1H-Perfluorononyl acrylate undergoes various chemical reactions, including:

Polymerization: It can be polymerized to form homopolymers or copolymers with other monomers.

Substitution: The fluorinated chain can undergo substitution reactions with nucleophiles.

Addition: The acrylate group can participate in addition reactions with radicals or other reactive species.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

Substitution: Nucleophiles like amines or thiols can react with the fluorinated chain under mild conditions.

Addition: Radical initiators or catalysts are used to facilitate addition reactions.

Major Products

Polymers: Homopolymers or copolymers with enhanced properties like hydrophobicity and chemical resistance.

Substituted Derivatives: Compounds with modified functional groups for specific applications.

Aplicaciones Científicas De Investigación

Applications Overview

1H,1H-Perfluorononyl acrylate is utilized in several key areas:

- Biomedical Applications

- Surface Coatings

- Polymer Synthesis

- Environmental Applications

Biomedical Applications

The compound has been explored for its potential in drug delivery systems and medical devices due to its biocompatibility and ability to modify surface properties.

Case Study: Drug Delivery Systems

Research indicates that nanoparticles synthesized from this compound can effectively cross the blood-brain barrier (BBB), making them suitable for targeted delivery of neuroprotective agents. Studies have shown that these nanoparticles can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy in neurological disorders .

Surface Coatings

The hydrophobic nature of this compound makes it an excellent candidate for anti-fouling and anti-infective coatings in medical textiles and devices.

Data Table: Surface Coating Applications

| Application Area | Description | Benefits |

|---|---|---|

| Medical Textiles | Coatings that resist microbial growth | Reduces infection rates |

| Optical Devices | Transparent films for optical glasses | Enhanced clarity and durability |

| Industrial Equipment | Anti-fouling coatings for machinery in harsh environments | Increased lifespan and performance |

Polymer Synthesis

As a monomer, this compound is used to create various polymers with enhanced properties such as chemical resistance and reduced friction.

Data Table: Polymer Properties

| Polymer Type | Properties | Applications |

|---|---|---|

| Block Copolymers | High transparency, hydrophobic | Biomedical devices |

| Fluorinated Polymeric Films | Durable, resistant to solvents | Protective coatings |

Environmental Applications

The environmental impact of perfluorinated compounds is significant; thus, research into their degradation and alternatives is crucial. Studies have indicated that while this compound is persistent in the environment, its applications are being carefully evaluated to mitigate ecological risks .

Mecanismo De Acción

The mechanism of action of 1H,1H-Perfluorononyl acrylate is primarily based on its ability to form strong, stable bonds with other molecules. The acrylate group allows for easy polymerization, while the fluorinated chain imparts hydrophobicity and chemical resistance. These properties enable the compound to interact with various molecular targets and pathways, making it suitable for a wide range of applications.

Comparación Con Compuestos Similares

Similar Compounds

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate

- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate

- 1H,1H,2H,2H-Perfluorodecyl acrylate

Uniqueness

1H,1H-Perfluorononyl acrylate stands out due to its longer fluorinated chain, which provides superior hydrophobicity and chemical resistance compared to similar compounds. This makes it particularly valuable in applications requiring extreme durability and stability.

Actividad Biológica

1H,1H-Perfluorononyl acrylate (PFNA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, known for its unique chemical properties and widespread industrial applications. Understanding the biological activity of PFNA is critical due to its potential health implications and environmental persistence. This article summarizes recent findings on the biological activity of PFNA, focusing on immunotoxicity, developmental toxicity, and other relevant biological effects.

This compound is characterized by its perfluorinated alkyl chain, which contributes to its stability and bioaccumulation potential. The compound is classified as persistent, bioaccumulative, and toxic (PBT) . Its structure allows for various applications in coatings and as a surfactant in industrial processes.

Immunotoxicity

A study evaluated 147 PFAS compounds, including PFNA, for their immunotoxic effects using human primary cell systems. The results indicated that PFNA exhibited immunosuppressive activity similar to that of established immunosuppressants like auranofin. This suggests that PFNA may interfere with immune function by altering cytokine production and T cell activity .

- Key Findings:

- PFNA showed significant immunosuppressive effects at concentrations ranging from 1 to 60 µM.

- The compound's response profile indicated potential mechanisms involving ubiquitin ligase inhibitors and deubiquitylating enzyme inhibitors.

Developmental Toxicity

Research utilizing zebrafish as a model organism revealed that PFAS compounds, including PFNA, could induce developmental toxicity. In particular, exposure to PFNA resulted in morphological abnormalities in larval zebrafish, highlighting its potential neurodevelopmental risks .

- Study Highlights:

- Benchmark concentration (BMC) for developmental toxicity was established at 7.48 µM for related PFAS compounds.

- The study emphasized the need for further research into the developmental effects of PFNA across various species.

Case Study 1: Immunotoxic Effects

In a controlled laboratory setting, human immune cells were exposed to varying concentrations of PFNA. The study found a dose-dependent decrease in T cell proliferation and antibody production, indicating that even low concentrations of PFNA could have significant immunological impacts .

Case Study 2: Zebrafish Developmental Screening

A high-throughput screening of 139 PFAS compounds included PFNA. Results showed that larvae exposed to PFNA exhibited increased mortality rates and malformations compared to control groups. This study underscored the importance of evaluating the developmental impacts of PFAS in aquatic models .

Summary of Findings

| Biological Activity | Observed Effects | Concentration Range |

|---|---|---|

| Immunotoxicity | Decreased T cell proliferation | 1-60 µM |

| Developmental Toxicity | Morphological abnormalities in zebrafish | 0.5-5 µM |

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F17O2/c1-2-4(30)31-3-5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYSOYLWVDQYMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F17O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184729 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-87-9 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl acrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6E782H3DU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.